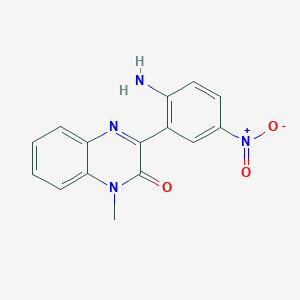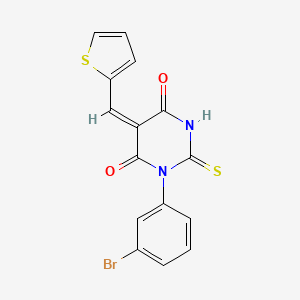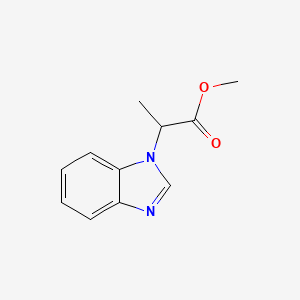![molecular formula C20H26O3 B5119137 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5119137.png)
1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It has been widely used in scientific research for its ability to selectively block beta-2 adrenergic receptors. In
Mechanism of Action
1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551 selectively blocks beta-2 adrenergic receptors by binding to the receptor site and preventing the binding of beta-2 adrenergic agonists. This results in a decrease in the downstream signaling pathways that are activated by beta-2 adrenergic receptor activation. The exact mechanism of action of 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551 is not fully understood, but it is believed to involve a conformational change in the receptor that prevents the activation of downstream signaling pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551 depend on the specific physiological process being studied. In general, the blockade of beta-2 adrenergic receptors by 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551 results in a decrease in the downstream signaling pathways that are activated by beta-2 adrenergic receptor activation. This can result in a decrease in bronchodilation, cardiac function, and glucose metabolism.
Advantages and Limitations for Lab Experiments
1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551 is a useful tool for studying the role of beta-2 adrenergic receptors in various physiological processes. Its selective blockade of beta-2 adrenergic receptors allows for the specific study of beta-2 adrenergic receptor function. However, there are some limitations to the use of 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551 in lab experiments. For example, it may not be suitable for studying the effects of beta-2 adrenergic receptor blockade in disease states that involve the activation of other signaling pathways.
Future Directions
There are several future directions for the study of 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551. One direction is the development of more selective beta-2 adrenergic receptor antagonists that can selectively block beta-2 adrenergic receptors without affecting other signaling pathways. Another direction is the study of the effects of beta-2 adrenergic receptor blockade in disease states that involve the activation of other signaling pathways. Finally, the development of new methods for the synthesis of 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551 and other beta-2 adrenergic receptor antagonists may lead to the discovery of new compounds with improved properties.
Synthesis Methods
The synthesis of 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551 involves several steps. The first step is the reaction of 2,3-dimethylphenol with ethyl bromide to form 2-ethoxy-3-methylphenol. The second step involves the reaction of 2-ethoxy-3-methylphenol with 1,4-dibromobutane to form 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene. The final step is the purification of the compound using column chromatography.
Scientific Research Applications
1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551 has been widely used in scientific research for its ability to selectively block beta-2 adrenergic receptors. It has been used to study the role of beta-2 adrenergic receptors in various physiological processes, such as bronchodilation, cardiac function, and glucose metabolism. It has also been used to study the effects of beta-2 adrenergic receptor blockade in various disease states, such as asthma, chronic obstructive pulmonary disease, and heart failure.
properties
IUPAC Name |
1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-4-21-19-11-5-6-12-20(19)23-15-8-7-14-22-18-13-9-10-16(2)17(18)3/h5-6,9-13H,4,7-8,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXZJDIKOUSTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Ethoxyphenoxy)butoxy]-2,3-dimethylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1-propanamine](/img/structure/B5119071.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(3-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5119074.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide](/img/structure/B5119077.png)


![N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5119109.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5119128.png)
![N-(2-ethoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5119139.png)
![1-(2-methoxybenzyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5119143.png)


![1-[3-(2-isopropylphenoxy)propyl]piperidine hydrochloride](/img/structure/B5119152.png)
![N-1,3-benzodioxol-5-yl-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5119160.png)